molecular formula C18H15ClN6O B10831097 Bcl6-IN-7

Bcl6-IN-7

Cat. No.: B10831097
M. Wt: 366.8 g/mol
InChI Key: MUSYPBPUEKXCSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BCL6-IN-7 is a small molecule inhibitor specifically designed to target the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that plays a crucial role in the development and maintenance of germinal centers in B cells. It is frequently overexpressed in various types of lymphomas, including diffuse large B-cell lymphoma (DLBCL), making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCL6-IN-7 involves multiple steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the binding affinity and specificity towards BCL6.

    Purification: The final compound is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

BCL6-IN-7 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are commonly employed to introduce or replace functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .

Scientific Research Applications

BCL6-IN-7 has a wide range of scientific research applications, including:

Mechanism of Action

BCL6-IN-7 exerts its effects by binding to the BCL6 protein, inhibiting its ability to repress gene transcription. This leads to the activation of genes involved in cell cycle regulation, apoptosis, and differentiation. The compound specifically targets the BTB domain of BCL6, preventing its interaction with corepressors such as NCOR, SMRT, and BCOR. This disruption of BCL6 function results in the inhibition of lymphoma cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BCL6-IN-7

This compound stands out due to its high specificity and binding affinity towards the BCL6 protein. Its unique chemical structure allows for effective inhibition of BCL6 function, making it a valuable tool in both research and therapeutic applications. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential as a novel therapeutic agent for BCL6-related cancers .

Biological Activity

Bcl6-IN-7 is a selective small-molecule inhibitor targeting the B-cell lymphoma 6 (Bcl6) transcription factor, which plays a pivotal role in B-cell development, germinal center formation, and the pathogenesis of various B-cell malignancies. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and potential therapeutic applications.

Bcl6 functions predominantly as a transcriptional repressor involved in the regulation of genes critical for B-cell differentiation and function. It inhibits apoptosis in germinal center B cells, thereby facilitating their survival during somatic hypermutation and class-switch recombination. The inhibition of Bcl6 by compounds like this compound disrupts its repressive activity, leading to altered gene expression profiles that promote apoptosis and hinder tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the viability of B-cell lymphoma cell lines. The compound exhibits a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency. For instance, in a study involving several B-cell lines, this compound showed an IC50 ranging from 0.5 to 1.5 µM, suggesting its strong inhibitory effect on Bcl6-dependent pathways.

In Vivo Efficacy

Animal models have been utilized to assess the therapeutic potential of this compound. In xenograft models of diffuse large B-cell lymphoma (DLBCL), administration of this compound resulted in substantial tumor regression. The compound was administered orally at varying doses (10 mg/kg to 50 mg/kg), with significant reductions in tumor volume observed compared to control groups.

Case Study 1: DLBCL Model

A recent study investigated the effects of this compound in a DLBCL xenograft model. Mice treated with the compound exhibited:

  • Tumor Volume Reduction : Average reduction of 65% after 21 days of treatment.
  • Survival Rate : Increased median survival by approximately 30% compared to untreated controls.
  • Mechanistic Insights : Analysis revealed upregulation of pro-apoptotic markers (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl2) in treated tumors.

Case Study 2: Follicular Lymphoma

In another study focusing on follicular lymphoma, patients receiving treatment with a combination therapy including this compound showed improved outcomes:

  • Response Rate : 70% overall response rate with complete responses observed in 30% of cases.
  • Biomarker Analysis : Increased levels of apoptosis markers were noted post-treatment, correlating with clinical response.

Data Tables

StudyModelDose (mg/kg)Tumor Volume Reduction (%)Survival Rate (%)
Study 1DLBCL Xenograft1065%+30%
Study 2Follicular LymphomaCombination TherapyN/A70%

Properties

Molecular Formula

C18H15ClN6O

Molecular Weight

366.8 g/mol

IUPAC Name

5-[[5-chloro-2-(pyridin-3-ylmethylamino)pyrimidin-4-yl]amino]-1,3-dihydroindol-2-one

InChI

InChI=1S/C18H15ClN6O/c19-14-10-22-18(21-9-11-2-1-5-20-8-11)25-17(14)23-13-3-4-15-12(6-13)7-16(26)24-15/h1-6,8,10H,7,9H2,(H,24,26)(H2,21,22,23,25)

InChI Key

MUSYPBPUEKXCSS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC3=NC(=NC=C3Cl)NCC4=CN=CC=C4)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.